1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one
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Description
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H19ClN4O and its molecular weight is 330.82. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Synthesis
Research into compounds with similar bicyclic structures has focused on their synthesis and detailed crystal structure analysis. For example, a study by Wu et al. (2015) synthesized and characterized the crystal structure of a compound with a related structure, highlighting the importance of intermolecular hydrogen bonding and the cis configuration of methyl and chlorophenyl groups for stability (Wu et al., 2015). Another study by Guo et al. (2015) further detailed the crystal structure of a compound showcasing the intermolecular hydrogen bonds of types O-H…O, N-H…O, C-H…O, emphasizing the complexity of interactions that contribute to the stability of these compounds (Guo et al., 2015).
Muscarinic Activities
Compounds featuring azabicyclo[3.2.1]octan-8-yl structures have been investigated for their potential muscarinic activities. Wadsworth et al. (1992) described the synthesis of methyl or unsubstituted 1,2,3-triazoles, 1,2,4-triazoles, and tetrazoles additionally substituted with a 1-azabicyclo[2.2.2]octan-3-yl group, determining their potency and efficacy as muscarinic ligands through radioligand binding assays (Wadsworth et al., 1992).
Nanoparticle Synthesis
In the field of nanotechnology, Pushpanathan and Kumar (2014) utilized a hetero bicyclic compound in the synthesis of zinc nanoparticles, demonstrating the utility of bicyclic compounds in materials science for creating nanoparticles with specific morphologies and structures (Pushpanathan & Kumar, 2014).
Antitumor Potential
Exploring the antitumor potential, Stevens et al. (1984) worked on the synthesis and chemistry of compounds with related structures, identifying their broad-spectrum antitumor activity and highlighting the significance of such compounds in developing new therapeutic agents (Stevens et al., 1984).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-16-4-2-1-3-12(16)7-17(23)22-13-5-6-14(22)9-15(8-13)21-11-19-10-20-21/h1-4,10-11,13-15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMHPSWNULEPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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